CYCLOHEXANONE DIALLYLACETAL
Overview
Description
CYCLOHEXANONE DIALLYLACETAL is an organic compound characterized by a cyclohexane ring substituted with two prop-2-en-1-yloxy groups at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYCLOHEXANONE DIALLYLACETAL typically involves the reaction of cyclohexanone with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the reaction and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: CYCLOHEXANONE DIALLYLACETAL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl groups to propyl groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of appropriate nucleophiles.
Major Products Formed:
Oxidation: Formation of cyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of 1,1-Bis[(propyl)oxy]cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
CYCLOHEXANONE DIALLYLACETAL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which CYCLOHEXANONE DIALLYLACETAL exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the allyl groups, which can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
1,1-Bis[(prop-2-en-1-yl)oxy]cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1,1-Bis[(prop-2-en-1-yl)oxy]benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness: CYCLOHEXANONE DIALLYLACETAL is unique due to its specific ring size and the presence of two allyl groups, which confer distinct reactivity and physical properties compared to its analogs. The cyclohexane ring provides a more flexible and less aromatic environment compared to benzene, while the allyl groups offer versatile sites for chemical modification .
Properties
IUPAC Name |
1,1-bis(prop-2-enoxy)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWPMYGCPQBQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1(CCCCC1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446411 | |
Record name | 1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-84-7 | |
Record name | 1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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